molecular formula C9H14ClN3O2 B1383288 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride CAS No. 1803607-82-0

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B1383288
CAS No.: 1803607-82-0
M. Wt: 231.68 g/mol
InChI Key: JAYNKANINYRRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C9H14ClN3O2 and its molecular weight is 231.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with muscarinic receptors, particularly the M1, M2, and M3 subtypes . The nature of these interactions involves binding to the receptor sites, which can result in either agonistic or antagonistic effects depending on the receptor subtype. Additionally, this compound may influence the activity of other biomolecules involved in signal transduction pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving G-protein coupled receptors . It can influence gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function. For instance, in neuronal cells, this compound may affect neurotransmitter release and synaptic plasticity, thereby impacting cognitive functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with muscarinic receptors. The binding of this compound to the receptor induces conformational changes that either activate or inhibit the receptor’s signaling capabilities . This can result in the modulation of downstream signaling pathways, such as the phosphoinositide pathway or the cyclic adenosine monophosphate (cAMP) pathway. Additionally, this compound may influence enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is generally high under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to this compound in neuronal cultures may lead to enhanced synaptic plasticity and improved cognitive function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced cognitive function and improved memory . At higher doses, it may cause adverse effects such as toxicity and impaired motor function. Threshold effects have been observed, where a specific dosage range produces optimal effects without causing significant toxicity. It is crucial to determine the appropriate dosage to maximize the therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of the compound. The metabolites produced can have different biological activities, and their levels can influence the overall metabolic flux and the compound’s efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and brain.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or the Golgi apparatus, where it can interact with specific enzymes and proteins. The localization of this compound can influence its ability to modulate cellular processes and exert its biochemical effects.

Properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c13-9(3-4-10-5-9)8-11-7(12-14-8)6-1-2-6;/h6,10,13H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYNKANINYRRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3(CCNC3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
Reactant of Route 3
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
Reactant of Route 4
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
Reactant of Route 5
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
Reactant of Route 6
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.